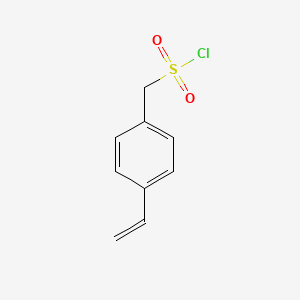

4-Ethenylbenzenemethanesulfonyl Chloride

描述

4-Ethenylbenzenemethanesulfonyl chloride is a sulfonyl chloride derivative characterized by an ethenyl (vinyl) substituent at the para position of the benzene ring. This compound is structurally defined by the formula C₉H₉ClO₂S, with a calculated molecular weight of 216.68 g/mol. The ethenyl group introduces electron-withdrawing effects via conjugation, enhancing the electrophilicity of the sulfonyl chloride moiety.

属性

分子式 |

C9H9ClO2S |

|---|---|

分子量 |

216.68 g/mol |

IUPAC 名称 |

(4-ethenylphenyl)methanesulfonyl chloride |

InChI |

InChI=1S/C9H9ClO2S/c1-2-8-3-5-9(6-4-8)7-13(10,11)12/h2-6H,1,7H2 |

InChI 键 |

XGASBMPNSZVUOS-UHFFFAOYSA-N |

规范 SMILES |

C=CC1=CC=C(C=C1)CS(=O)(=O)Cl |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

4-Ethenylbenzenemethanesulfonyl Chloride can be synthesized through several methods. One common method involves the reaction of 4-ethenylbenzenesulfonic acid with thionyl chloride. The reaction is typically carried out under reflux conditions, where thionyl chloride acts as a chlorinating agent, converting the sulfonic acid group to a sulfonyl chloride group.

Another method involves the use of phosphorus pentachloride or phosphorus oxychloride as chlorinating agents. These reactions are also carried out under reflux conditions, and the resulting product is purified through distillation under reduced pressure .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chlorination processes. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The reaction conditions are carefully controlled to optimize the conversion of the starting materials to the desired sulfonyl chloride compound.

化学反应分析

Types of Reactions

4-Ethenylbenzenemethanesulfonyl Chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamides or sulfonate esters.

Addition Reactions: The ethenyl group can participate in addition reactions, such as hydroboration or hydrogenation, to form corresponding alkyl derivatives.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfides.

Common Reagents and Conditions

Thionyl Chloride: Used for chlorination reactions.

Phosphorus Pentachloride: Another chlorinating agent.

Hydrogen Gas: Used in hydrogenation reactions.

Borane: Used in hydroboration reactions.

Major Products Formed

Sulfonamides: Formed from substitution reactions with amines.

Sulfonate Esters: Formed from substitution reactions with alcohols.

Alkyl Derivatives: Formed from addition reactions involving the ethenyl group.

科学研究应用

4-Ethenylbenzenemethanesulfonyl Chloride has a wide range of applications in scientific research:

作用机制

The mechanism of action of 4-Ethenylbenzenemethanesulfonyl Chloride involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, allowing it to react with nucleophiles, such as amines and alcohols, to form sulfonamide and sulfonate ester derivatives. These reactions typically proceed through a nucleophilic substitution mechanism, where the nucleophile attacks the sulfur atom, displacing the chloride ion .

相似化合物的比较

Comparison with Similar Compounds

The reactivity, stability, and applications of 4-ethenylbenzenemethanesulfonyl chloride can be contextualized by comparing it to structurally related sulfonyl chlorides. Below is a detailed analysis supported by a data table and research insights.

Structural and Electronic Differences

The substituent on the benzene ring critically influences the electronic properties and reactivity of sulfonyl chlorides:

- Ethenyl (vinyl) : Electron-withdrawing via resonance, increasing the sulfonyl group’s electrophilicity.

- Ethyl : Electron-donating via inductive effects, reducing reactivity.

- Methoxy : Strongly electron-donating via resonance, further deactivating the ring.

- Chloro : Electron-withdrawing via induction, enhancing reactivity but less so than ethenyl.

Physical and Chemical Properties

The table below summarizes key differences:

| Compound Name | Substituent | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Reactivity Profile |

|---|---|---|---|---|---|

| This compound | Ethenyl (vinyl) | C₉H₉ClO₂S | 216.68 | N/A | High reactivity due to conjugation effects |

| 4-Ethylbenzenesulfonyl Chloride | Ethyl | C₈H₉ClO₂S | 204.67 | 16712-69-9 | Moderate reactivity; stabilized by EDG* |

| (4-Methoxyphenyl)methanesulfonyl Chloride | Methoxy | C₈H₉ClO₃S | 220.67 | N/A | Low reactivity; strong deactivation |

| (4-Chlorophenyl)methanesulfonyl Chloride | Chloro | C₇H₆Cl₂O₂S | 225.09 | 6966-45-6 | High reactivity; EWG** enhances electrophilicity |

EDG = Electron-donating group; *EWG = Electron-withdrawing group.

Sources:

Research Findings and Gaps

- Synthetic Utility: Ethenyl-substituted sulfonyl chlorides are understudied compared to ethyl or chloro analogs.

- Comparative Reactivity Studies : Direct experimental comparisons of hydrolysis rates or nucleophilic substitution efficiencies among these compounds are absent in the provided evidence. Such studies would clarify substituent effects on reactivity .

- Safety Profiles : Chronic toxicity data for most sulfonyl chlorides, including the ethenyl derivative, are lacking. Standard precautions (e.g., PPE, ventilation) are recommended based on analog data .

生物活性

4-Ethenylbenzenemethanesulfonyl chloride, also known by its CAS number 145544-92-9, is a sulfonyl chloride compound that has garnered attention in various fields of research due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

Chemical Structure and Properties

Molecular Formula: C9H9ClO2S

Molecular Weight: 216.68 g/mol

CAS Number: 145544-92-9

The compound features a vinyl group attached to a phenyl ring, which is further substituted with a methanesulfonyl chloride moiety. This unique structure contributes to its reactivity and potential biological properties.

Mechanisms of Biological Activity

This compound exhibits several biological activities, primarily attributed to its ability to act as an electrophile in nucleophilic substitution reactions. The sulfonyl chloride group can react with various nucleophiles, leading to the formation of sulfonamide derivatives, which have been shown to possess significant biological activities.

1. Antimicrobial Activity

Research indicates that sulfonamide derivatives can exhibit antimicrobial properties. The mechanism often involves the inhibition of bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. This inhibition disrupts bacterial growth and proliferation.

2. Anticancer Potential

Studies have explored the anticancer properties of sulfonamide derivatives derived from this compound. These compounds have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study 1: Anticancer Activity

A study investigated the effects of sulfonamide derivatives on various cancer cell lines:

| Cell Line | IC50 Value (μM) |

|---|---|

| A549 (Lung Cancer) | 0.15 |

| MCF-7 (Breast Cancer) | 0.75 |

| HeLa (Cervical Cancer) | 0.60 |

These results indicate that modifications to the sulfonamide structure can enhance cytotoxic effects against cancer cells, suggesting a potential pathway for developing new anticancer therapies.

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial activity, derivatives of this compound were tested against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) |

|---|---|

| E. coli | 10 |

| S. aureus | 5 |

| P. aeruginosa | 20 |

The results demonstrated significant antimicrobial activity, particularly against Staphylococcus aureus, indicating the potential utility of these compounds in treating bacterial infections.

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of vinylbenzene with methanesulfonyl chloride under acidic conditions. This synthesis can be optimized to yield high purity products suitable for biological testing.

Future Directions

Ongoing research aims to explore structural modifications of this compound to enhance its biological activity and selectivity towards target cells while minimizing toxicity to normal cells. Potential future applications include:

- Development of more potent anticancer agents.

- Creation of novel antimicrobial compounds targeting resistant strains.

- Investigation into other therapeutic areas such as anti-inflammatory and antiviral activities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。